

# Metofoline (CAS 2154-02-1): A Technical Whitepaper

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Metofoline**

Cat. No.: **B1203475**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Metofoline** (CAS 2154-02-1), also known as Methopholine, is a synthetic isoquinoline derivative developed in the 1950s.<sup>[1]</sup> Initially investigated for its analgesic properties, it was marketed under the brand name Versidyne for the treatment of postoperative pain.<sup>[1][2]</sup>

**Metofoline** is classified as an opioid analgesic, with a mechanism of action presumed to involve interaction with opioid receptors.<sup>[1]</sup> However, its clinical use was short-lived due to the emergence of adverse ophthalmic side effects, leading to its withdrawal from the market in 1965.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the available scientific information on **Metofoline**, including its chemical properties, synthesis, pharmacology, and toxicology, with a focus on presenting quantitative data and experimental methodologies.

## Chemical and Physical Properties

**Metofoline** is chemically designated as 1-(p-Chlorophenethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline.<sup>[3]</sup> Its fundamental properties are summarized in the table below.

| Property          | Value                                                     | Reference |
|-------------------|-----------------------------------------------------------|-----------|
| CAS Number        | 2154-02-1                                                 | [3]       |
| Molecular Formula | C <sub>20</sub> H <sub>24</sub> CINO <sub>2</sub>         | [3]       |
| Molecular Weight  | 345.86 g/mol                                              | [3]       |
| Appearance        | Colorless leaflets from aqueous methanol                  | [3]       |
| Melting Point     | 110-111 °C                                                | [3]       |
| UV max (ethanol)  | 283, 287 nm (for Hydrochloride salt)                      | [3]       |
| Synonyms          | Methopholine, Versidyne, Ro-4-1778/1, ARC I-K-1, NIH 7672 | [2][4]    |

## Synthesis

The synthesis of **Metofoline** was first reported by Brossi et al. in 1960.[3] While the full experimental details from the original publication are not readily available, the synthesis of 1-substituted tetrahydroisoquinolines like **Metofoline** can be achieved through established synthetic routes such as the Bischler-Napieralski reaction followed by reduction, or the Pictet-Spengler reaction.

A plausible synthetic pathway for **Metofoline**, based on the Bischler-Napieralski reaction, is outlined below. This represents a generalized experimental workflow for the synthesis of this class of compounds.



[Click to download full resolution via product page](#)

Plausible synthetic workflow for **Metofoline**.

## Experimental Protocol: Generalized Bischler-Napieralski Route

- Acylation: 3,4-Dimethoxyphenethylamine is reacted with 3-(4-chlorophenyl)propanoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to yield N-(3,4-Dimethoxyphenethyl)-3-(4-chlorophenyl)propanamide. The reaction mixture is typically stirred at room temperature until completion, followed by aqueous workup and purification.
- Cyclization (Bischler-Napieralski Reaction): The resulting amide is treated with a dehydrating agent such as phosphorus oxychloride (POCl<sub>3</sub>) or phosphorus pentoxide (P<sub>2</sub>O<sub>5</sub>) in a high-boiling solvent (e.g., toluene or xylene) and heated to reflux. This effects an intramolecular cyclization to form the dihydroisoquinoline intermediate.
- Reduction: The C=N double bond of the dihydroisoquinoline is reduced to a single bond. A common reducing agent for this transformation is sodium borohydride (NaBH<sub>4</sub>) in a protic solvent like methanol or ethanol.
- N-methylation: The secondary amine of the tetrahydroisoquinoline is methylated to a tertiary amine. The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is a standard procedure for this N-methylation step. The final product, **Metofoline**, is then purified by crystallization or chromatography.

## Pharmacology and Mechanism of Action

**Metofoline** is an opioid analgesic with a potency comparable to that of codeine.<sup>[1][2]</sup> As an isoquinoline derivative, it is structurally distinct from many other opioids.<sup>[1]</sup> The analgesic effects of opioids are primarily mediated through their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). The main classes of opioid receptors are mu ( $\mu$ ), delta ( $\delta$ ), and kappa ( $\kappa$ ).

While specific binding affinity data (Ki or IC<sub>50</sub> values) for **Metofoline** are not readily available in the published literature, its analgesic properties and classification as an opioid suggest that it acts as an agonist at opioid receptors, likely the mu- and/or kappa-opioid receptors. The

general mechanism of action for opioid receptor agonists involves the following signaling pathway:



[Click to download full resolution via product page](#)

General signaling pathway for opioid agonists.

## Preclinical Data

### In Vivo Analgesic Activity

The analgesic activity of **Metofoline** was likely evaluated using standard animal models of nociception, such as the hot-plate and tail-flick tests. These tests are commonly used to assess the efficacy of centrally acting analgesics.[\[5\]](#)[\[6\]](#)

### Experimental Protocol: Hot-Plate Test

- Apparatus: A hot-plate apparatus with a surface maintained at a constant temperature (e.g.,  $55 \pm 0.5 \text{ }^{\circ}\text{C}$ ) is used.
- Animals: Mice or rats are used as experimental subjects.
- Procedure:
  - The animal is placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the hind paw or jumping) is recorded.
  - A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
  - The test compound (**Metofoline**) or vehicle is administered, and the latency to the nociceptive response is measured at various time points post-administration.
- Endpoint: An increase in the latency to the nociceptive response compared to the vehicle-treated group indicates an analgesic effect.

### Experimental Protocol: Tail-Flick Test

- Apparatus: A tail-flick apparatus that focuses a beam of radiant heat onto the animal's tail.
- Animals: Mice or rats are used.
- Procedure:

- The animal's tail is exposed to the heat source, and the time taken for the animal to flick its tail away from the heat is recorded as the tail-flick latency.
- A cut-off time is employed to prevent tissue damage.
- The test compound or vehicle is administered, and the tail-flick latency is measured at different time intervals.
- Endpoint: An increase in tail-flick latency is indicative of analgesia.

## Toxicology

The acute toxicity of **Metofoline** has been reported in terms of its median lethal dose (LD50) in various animal species and routes of administration.

| Species                | Route of Administration | LD50 (mg/kg)        | Reference           |
|------------------------|-------------------------|---------------------|---------------------|
| Mice                   | Subcutaneous (s.c.)     | 180                 | <a href="#">[3]</a> |
| Oral                   | 180                     | <a href="#">[3]</a> |                     |
| Intraperitoneal (i.p.) | 70                      | <a href="#">[3]</a> |                     |
| Intravenous (i.v.)     | 70                      | <a href="#">[3]</a> |                     |
| Rats                   | Subcutaneous (s.c.)     | 400                 | <a href="#">[3]</a> |
| Oral                   | 400                     | <a href="#">[3]</a> |                     |
| Intraperitoneal (i.p.) | 100                     | <a href="#">[3]</a> |                     |
| Rabbits                | Intravenous (i.v.)      | 30                  | <a href="#">[3]</a> |

## Clinical Experience and Withdrawal from Market

**Metofoline** was marketed in the United States as an analgesic for postoperative pain.[\[1\]](#)[\[2\]](#) However, its clinical use was discontinued in 1965 due to reports of ophthalmic side effects.[\[1\]](#)[\[2\]](#) It was discovered that the drug could induce cataracts in dogs, which raised significant safety concerns and led to its withdrawal from the market.[\[1\]](#)[\[2\]](#)

## Conclusion

**Metofoline** is a synthetic opioid analgesic of the isoquinoline class that showed initial promise for the treatment of pain. Its development and subsequent withdrawal from the market highlight the critical importance of thorough preclinical safety and toxicology studies in the drug development process. While **Metofoline** itself is no longer in clinical use, the study of its structure-activity relationships and mechanism of action can still provide valuable insights for the design and development of new and safer analgesic agents. Further research to fully characterize its receptor binding profile and downstream signaling pathways could be of interest to medicinal chemists and pharmacologists working in the field of pain management.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Tail flick test - Wikipedia [en.wikipedia.org]
- 6. jcdr.net [jcdr.net]
- To cite this document: BenchChem. [Metofoline (CAS 2154-02-1): A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1203475#metofoline-cas-number-2154-02-1>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)